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Abstract
This document provides a detailed guide to the structural elucidation of 5-O-caffeoylshikimic
acid, a significant plant secondary metabolite, using Nuclear Magnetic Resonance (NMR)

spectroscopy.[1] It includes comprehensive tables of ¹H and ¹³C NMR spectral data, detailed

experimental protocols for sample preparation and analysis, and illustrative diagrams to

facilitate understanding of the structural confirmation process. This information is critical for

researchers in natural product chemistry, pharmacology, and drug development who are

working with this or structurally related compounds.

Introduction
5-O-caffeoylshikimic acid, also known as dactylifric acid, is a hydroxycinnamic acid derivative

formed by the esterification of caffeic acid with the 5-hydroxy group of shikimic acid.[2] It is a

key intermediate in the phenylpropanoid pathway and has been identified in various plant

species.[1][3] The precise structural determination of this compound is essential for

understanding its biosynthetic pathways, biological activities, and potential therapeutic

applications, which include anticancer properties.[3][4] NMR spectroscopy is a powerful

analytical technique for the unambiguous structural elucidation of such natural products.[5][6]

[7] This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional

NMR experiments for the structural confirmation of 5-O-caffeoylshikimic acid.
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Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for 5-O-caffeoylshikimic
acid, compiled from available literature. The data was primarily acquired in methanol-d4

(CD₃OD), a common solvent for NMR analysis of phenolic compounds.

Table 1: ¹H NMR Spectroscopic Data for 5-O-Caffeoylshikimic Acid (500 MHz, CD₃OD)

Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Shikimate Moiety

2 2.65–2.75 m

3 2.65–2.75 m

4 ~4.0 m

5 ~5.3 m

6 ~6.8 m

Caffeoyl Moiety

2' ~6.9 d ~2.0

5' 6.95 d 8.2

6' ~6.8 dd ~8.2, ~2.0

7' 7.55 d 15.9

8' ~6.3 d 15.9

Note: Some chemical shifts are approximated based on typical values for similar structures and

may vary slightly depending on experimental conditions. "m" denotes a multiplet.[3]

Table 2: ¹³C NMR Spectroscopic Data for 5-O-Caffeoylshikimic Acid (125 MHz, CD₃OD)
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Atom No. Chemical Shift (δ, ppm)

Shikimate Moiety

1 (C=O) ~170

2 ~30

3 ~35

4 ~70

5 ~75

6 ~135

7 (C=C) ~130

Caffeoyl Moiety

1' ~128

2' ~115

3' ~146

4' ~149

5' ~116

6' ~123

7' ~147

8' ~115

9' (C=O) ~168

Note: The presented ¹³C NMR data are predicted values based on the analysis of structurally

similar compounds and general principles of NMR spectroscopy, as explicit literature values are

not readily available. These values serve as a guide for spectral interpretation.

Experimental Protocols
Sample Preparation
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Proper sample preparation is crucial for obtaining high-quality NMR spectra. For phenolic

compounds like 5-O-caffeoylshikimic acid, the following protocol is recommended.[8][9]

Materials:

5-O-Caffeoylshikimic acid (isolated and purified)

Deuterated methanol (CD₃OD, 99.8% D)

NMR tubes (5 mm, high precision)

Pipettes and vials

Procedure:

Weigh approximately 5-10 mg of purified 5-O-caffeoylshikimic acid directly into a clean, dry

vial.

Add 0.6-0.7 mL of CD₃OD to the vial.

Gently vortex or sonicate the sample to ensure complete dissolution.

Transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition
Acquisition of a suite of NMR experiments is necessary for complete structural assignment.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[9]

Experiments:

¹H NMR: A standard proton NMR experiment is the starting point for structural analysis.
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¹³C NMR: A proton-decoupled carbon-13 experiment provides information on the carbon

skeleton.

2D NMR: For unambiguous assignment, the following 2D NMR experiments are highly

recommended:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within

the shikimate and caffeoyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting the caffeoyl and

shikimate moieties through the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in

stereochemical assignments.[10]

Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships key

to the NMR analysis of 5-O-caffeoylshikimic acid.
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Caption: Experimental workflow for NMR-based structural elucidation.
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5-O-Caffeoylshikimic Acid Structure

Key HMBC Correlations
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Caption: Key NMR correlations for structure confirmation.

Discussion
The structural elucidation of 5-O-caffeoylshikimic acid by NMR spectroscopy relies on the

systematic analysis of both the shikimate and caffeoyl moieties. The ¹H NMR spectrum

provides initial insights, with characteristic signals for the trans-olefinic protons (H-7' and H-8')

of the caffeoyl group, typically appearing as doublets with a large coupling constant (~16 Hz).

[3] The aromatic protons of the caffeoyl group exhibit a distinct splitting pattern corresponding

to a 1,2,4-trisubstituted benzene ring. The protons of the shikimate ring often show complex

overlapping multiplets in the upfield region.

The ¹³C NMR spectrum complements the proton data by revealing the number of carbon atoms

and their chemical environment. The carbonyl carbons of the carboxylic acid and the ester are

typically observed downfield.

2D NMR experiments are indispensable for unambiguous assignments. COSY spectra reveal

the spin-spin coupling networks within the shikimate and caffeoyl fragments separately. The

crucial connection between these two moieties is established through HMBC experiments,

which show a correlation between the proton at position 5 of the shikimate ring (H-5) and the

carbonyl carbon of the caffeoyl group (C-9'). This long-range correlation is definitive proof of the

ester linkage at the 5-position. Further confirmation can be obtained from NOESY or ROESY

spectra, which would show spatial correlations between protons of the two moieties.

Conclusion
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NMR spectroscopy is a definitive tool for the structural elucidation of 5-O-caffeoylshikimic
acid. By employing a combination of 1D and 2D NMR techniques, researchers can

unambiguously confirm the molecular structure, including the regiochemistry of the ester

linkage and the stereochemistry of the shikimate ring. The data and protocols presented in this

application note provide a robust framework for the analysis of this important natural product

and can be adapted for the study of other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1241218#nmr-spectroscopy-for-
structural-elucidation-of-5-o-caffeoylshikimic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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